molecular formula C45H70N12O14S2 B1678128 Oxytocin acetate CAS No. 6233-83-6

Oxytocin acetate

Cat. No.: B1678128
CAS No.: 6233-83-6
M. Wt: 1067.2 g/mol
InChI Key: DSZOEVVLZMNAEH-UHFFFAOYSA-N
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Description

Oxytocin acetate is a synthetic form of oxytocin, a peptide hormone and neuropeptide that plays a crucial role in social bonding, reproduction, childbirth, and the postpartum period. It is produced in the hypothalamus and released by the posterior pituitary gland. This compound is commonly used in medical settings to induce labor, control postpartum bleeding, and support lactation .

Scientific Research Applications

Oxytocin acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in social behavior, stress response, and reproductive functions.

    Medicine: Used clinically to induce labor, control postpartum hemorrhage, and support lactation. It is also being explored for potential therapeutic applications in autism, anxiety, and other psychiatric disorders.

    Industry: Utilized in the development of peptide-based drugs and as a standard in analytical chemistry

Mechanism of Action

Oxytocin acetate exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the uterus, mammary glands, and brain. Upon binding, it activates intracellular signaling pathways that increase calcium levels, leading to muscle contractions. In the brain, oxytocin modulates social behaviors, stress responses, and emotional regulation through its action on specific neural circuits .

Similar Compounds:

    Carbetocin: A synthetic analog of oxytocin with a longer half-life, used to prevent postpartum hemorrhage.

    Demoxytocin: Another synthetic analog with similar uterotonic properties.

    Vasopressin: A peptide hormone with structural similarities to oxytocin, involved in water retention and vasoconstriction.

Uniqueness of this compound: this compound is unique due to its specific role in social bonding, reproductive functions, and its therapeutic potential in various medical conditions. Unlike its analogs, this compound is primarily used for its natural physiological effects and has a well-established safety profile .

Safety and Hazards

Oxytocin acetate may cause skin irritation and/or dermatitis. It may also cause an allergic reaction. If swallowed, it may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Recent advances from human and animal research provide converging evidence for functionally relevant effects of the intranasal oxytocin administration route, suggesting that direct nose-to-brain delivery underlies the behavioral effects of oxytocin on social cognition and behavior . This opens up potential future directions for the use of oxytocin in psychiatric applications .

Biochemical Analysis

Biochemical Properties

Oxytocin acetate interacts with various enzymes, proteins, and other biomolecules. It binds to the oxytocin receptor, a G-protein-coupled receptor, triggering a cascade of intracellular events . This interaction influences various biochemical reactions, such as the mobilization of intracellular calcium and the modulation of neuronal activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound stimulates uterine contractions during childbirth and lactation . It also plays a role in maternal bonding and milk production .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon binding to its receptor, this compound activates specific G-proteins, leading to the activation of phospholipase C and the mobilization of intracellular calcium .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to transiently reduce synaptic inhibition in multiple brain regions and enable long-term synaptic plasticity . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dogs and cats, oxytocin is given when uterine contractions are less frequent than expected for the stage of labor . Overdose can cause severe uterine contractions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It modulates mitochondrial biogenesis, enhances glucose uptake, and optimizes energy utilization, thereby contributing to overall metabolic stability .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is synthesized in the hypothalamus and stored in Herring bodies at the axon terminals in the posterior pituitary. It is then released into the blood from the posterior lobe (neurohypophysis) of the pituitary gland .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. Oxytocin receptors are mainly expressed at synapses, as well as on axons and glial processes . This localization allows this compound to modulate excitatory-inhibitory balance and plasticity in various brain regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxytocin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.

    Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).

    Purification: of the crude peptide using HPLC (high-performance liquid chromatography).

Industrial Production Methods: In industrial settings, this compound is produced using large-scale SPPS. The process is optimized for high yield and purity, involving automated peptide synthesizers and advanced purification techniques. The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Oxytocin acetate undergoes various chemical reactions, including:

    Oxidation: Oxidation of the disulfide bond between cysteine residues can occur, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the disulfide bond can yield free thiol groups.

    Substitution: Amino acid residues can undergo substitution reactions, particularly at the side chains.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under mild conditions.

Major Products:

Properties

IUPAC Name

acetic acid;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N12O12S2.C2H4O2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-2(3)4/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZOEVVLZMNAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H70N12O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1067.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6233-83-6
Record name Oxytocin, monoacetate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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